2-Methylquinoline phosphate CAS number and properties
2-Methylquinoline phosphate CAS number and properties
An In-Depth Technical Guide to 2-Methylquinoline and its Phosphate Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-methylquinoline, a significant heterocyclic compound, and its phosphate salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical data, field-proven insights, and practical methodologies.
Introduction: The Versatile Quinoline Scaffold
2-Methylquinoline, also widely known as quinaldine, is an organic compound that is a methyl derivative of quinoline.[1] It presents as a colorless oily liquid that tends to darken to a reddish-brown hue upon exposure to air.[2] This compound is a key precursor in the manufacturing of a variety of chemicals, including pharmaceuticals and dyes.[1][2] While much of the available scientific literature focuses on the free base form of 2-methylquinoline (CAS No. 91-63-4), its phosphate salt (CAS No. 118896-93-8) is also commercially available, offering alternative formulation possibilities.[2][3][4] The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for treating a wide range of conditions, including cancer, malaria, and various infections.[5][6][7]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The properties of 2-methylquinoline are well-documented and summarized below.
| Property | Value | Source(s) |
| CAS Number | 91-63-4 | [1][2] |
| Phosphate Salt CAS No. | 118896-93-8 | [3][4] |
| Molecular Formula | C₁₀H₉N | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][8] |
| Phosphate Salt Mol. Wt. | 241.18 g/mol | [3][4] |
| Appearance | Colorless oily liquid, darkens with air exposure | [1][2] |
| Density | 1.058 g/cm³ | [1] |
| Melting Point | -2 °C (28 °F; 271 K) | [1] |
| Boiling Point | 248 °C (478 °F; 521 K) | [1] |
| Solubility in Water | Insoluble | [1] |
| Flash Point | 79 °C (174 °F; 352 K) | [1] |
| Refractive Index | 1.8116 | [1] |
Synthesis and Manufacturing
The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction.
Established Synthetic Routes
-
Skraup Synthesis: This is a classic method for producing quinolines. It involves the reaction of an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.[9] The glycerol is dehydrated to acrolein, which then undergoes a series of reactions including a Michael addition and cyclization to form the quinoline ring.[9]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method allows for the preparation of substituted quinolines.[1] For 2-methylquinoline, this can be achieved by reacting aniline with crotonaldehyde.[1]
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form the quinoline ring system.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more efficient and environmentally benign methods. One such approach involves a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[9] This method integrates several reaction steps, including hydrogenation, dehydration-condensation, Michael addition, and cyclodehydrogenation, into a single process, thereby improving efficiency and reducing costs.[9]
Conceptual Synthesis Workflow
Caption: Doebner-von Miller synthesis of 2-methylquinoline.
Applications in Research and Drug Development
The 2-methylquinoline scaffold is a valuable building block in the synthesis of a wide array of functional molecules.
-
Pharmaceuticals: It is a precursor to various pharmaceuticals, most notably antimalarial drugs.[1][5] The quinoline ring system is a key pharmacophore in drugs like chloroquine and quinine.[5][10] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11][12]
-
Dyes: 2-Methylquinoline is used to synthesize cyanine dyes and other colorants.[1] For example, it is a precursor to the pH indicator Quinaldine Red and the food colorant Quinoline Yellow.[1]
-
Anesthetics for Fish: Quinaldine sulfate, a salt of 2-methylquinoline, is utilized as an anesthetic in fish transportation and for collecting tropical fish.[1]
Biological Activity and Mechanism of Action
The diverse biological activities of quinoline derivatives make them a focal point of medicinal chemistry research.[5][12]
-
Anticancer Activity: Quinoline-based compounds can exert anticancer effects through various mechanisms, such as inhibiting topoisomerases, which are crucial for DNA replication, or by inhibiting protein kinases involved in cancer cell signaling pathways like PI3K/AkT/mTOR.[10][13]
-
Antimalarial Activity: In the context of malaria, quinoline derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[10] This leads to a buildup of toxic heme, ultimately killing the parasite.[10]
-
Antimicrobial and Antiviral Activity: The planar, aromatic structure of the quinoline ring allows it to intercalate into the DNA of microorganisms, inhibiting replication and transcription.[11] This property contributes to its antibacterial and antiviral effects.
Conceptual Diagram of Pharmacological Potential
Caption: Diverse pharmacological activities of the quinoline scaffold.
Safety and Handling
Proper handling of 2-methylquinoline is crucial due to its potential hazards.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-methylquinoline is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][15]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[14][15]
-
Skin Irritation (Category 2): Causes skin irritation.[14]
-
Eye Irritation (Category 2): Causes serious eye irritation.[14]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[14]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]
-
Handling: Avoid breathing vapors or mist. Use in a well-ventilated area. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15] Store locked up.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[14][15]
Conceptual Experimental Protocol: N-Alkylation
The following is a conceptual protocol for a common synthetic transformation involving 2-methylquinoline, illustrating the experimental logic.
Objective: To synthesize N-alkyl-2-methylquinolinium iodide, a quaternary ammonium salt, which can serve as an intermediate for further functionalization.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Rationale: These polar aprotic solvents are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction without interfering.
-
-
Addition of Alkylating Agent: Add an excess of an alkylating agent, for example, methyl iodide (1.5-2 equivalents).
-
Rationale: Using an excess of the alkylating agent helps to drive the reaction to completion. Methyl iodide is a highly reactive and common methylating agent.
-
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Rationale: The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a salt, will often precipitate out of the solution.
-
Rationale: Quaternary ammonium salts typically have lower solubility in organic solvents compared to the starting materials.
-
-
Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product while removing soluble impurities.
-
N-Alkylation Experimental Workflow
Caption: A typical workflow for the N-alkylation of 2-methylquinoline.
References
-
2-Methylquinoline | C10H9N | CID 7060 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Quinaldine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.). Google Patents.
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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2 - Safety data sheet. (2023). CPAchem. Retrieved from [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. Retrieved from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). International Journal of ChemTech Research. Retrieved from [Link]
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Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Afinidad. Retrieved from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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2-methyl quinoline, 91-63-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]
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Synthesis, Structure, and Characterization of Two Photoluminescent Zirconium Phosphate−Quinoline Compounds | Inorganic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. (2025). Royal Society of Chemistry. Retrieved from [Link]
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Quinoline phosphate | C9H4NO4P | CID 129714922 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
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Showing Compound 2-Methylquinoline (FDB004400) - FooDB. (2010). FooDB. Retrieved from [Link]
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Quinoline, 2-methyl- - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]
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oa Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation - Bentham Science Publishers. (2024). Bentham Science Publishers. Retrieved from [Link]
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